molecular formula C12H14Cl2Zr B14762082 Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene

Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene

Cat. No.: B14762082
M. Wt: 320.37 g/mol
InChI Key: WIAQYBCFEZCTNQ-UHFFFAOYSA-L
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Description

Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene is a coordination compound that involves zirconium as the central metal ion coordinated with two chlorine atoms and two cyclopentadiene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride with 1-methylcyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran and a temperature range of 0°C to 25°C.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of zirconium.

    Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Zirconium oxide and various organic by-products.

    Reduction: Lower oxidation state zirconium compounds.

    Substitution: New organozirconium compounds with different ligands.

Scientific Research Applications

Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene has several scientific research applications:

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.

    Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene involves the coordination of the zirconium ion with the cyclopentadiene ligands. This coordination stabilizes the zirconium ion and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of small molecules such as olefins or alkynes.

Comparison with Similar Compounds

Similar Compounds

    Dichlorozirconium(2+); cyclopenta-1,3-diene: Similar structure but without the methyl groups on the cyclopentadiene ligands.

    Dichlorozirconium(2+); 1,3-dimethylcyclopenta-1,3-diene: Similar structure with two methyl groups on the cyclopentadiene ligands.

Uniqueness

The presence of the methyl groups on the cyclopentadiene ligands in Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene provides unique steric and electronic properties that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H14Cl2Zr

Molecular Weight

320.37 g/mol

IUPAC Name

dichlorozirconium(2+);1-methylcyclopenta-1,3-diene;5-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2,5H,4H2,1H3;2,4-6H,1H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

WIAQYBCFEZCTNQ-UHFFFAOYSA-L

Canonical SMILES

CC1C=C[C-]=C1.CC1=C[C-]=CC1.Cl[Zr+2]Cl

Origin of Product

United States

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